molecular formula C8H8ClNO B14665246 Benzenecarboximidic acid, 4-chloro-, methyl ester CAS No. 39083-17-5

Benzenecarboximidic acid, 4-chloro-, methyl ester

Cat. No.: B14665246
CAS No.: 39083-17-5
M. Wt: 169.61 g/mol
InChI Key: YETTYEFTHBHGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarboximidic acid, 4-chloro-, methyl ester is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzenecarboximidic acid, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidic acid, 4-chloro-, methyl ester typically involves the reaction of 4-chlorobenzonitrile with methanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imidate, which is then esterified to form the final product. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 4-chloro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarboximidic acid, 4-chloro-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzenecarboximidic acid, 4-chloro-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboximidic acid, which can then interact with enzymes or receptors. The chlorine atom on the benzene ring may enhance the compound’s binding affinity to certain targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidic acid, methyl ester: Lacks the chlorine atom, resulting in different chemical and biological properties.

    Benzenecarboximidic acid, 4-fluoro-, methyl ester: Contains a fluorine atom instead of chlorine, leading to variations in reactivity and applications.

    Benzenecarboximidic acid, 4-bromo-, methyl ester:

Uniqueness

The presence of the chlorine atom in benzenecarboximidic acid, 4-chloro-, methyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-chlorobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETTYEFTHBHGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329920
Record name Benzenecarboximidic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39083-17-5
Record name Benzenecarboximidic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.